ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate is an organic compound with the molecular formula C24H22O4. It is a derivative of benzoic acid and is characterized by the presence of ethoxycarbonyl groups attached to the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate typically involves the esterification of 4-(4-ethoxycarbonylphenyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in the production of polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-phenylbenzoate: Lacks the additional ethoxycarbonyl groups, resulting in different chemical properties and reactivity.
Methyl 4-[4-(4-methoxycarbonylphenyl)phenyl]benzoate: Similar structure but with methoxycarbonyl groups instead of ethoxycarbonyl groups, leading to variations in solubility and reactivity.
Ethyl 4-[4-(4-carboxyphenyl)phenyl]benzoate: Contains carboxylic acid groups instead of ester groups, affecting its acidity and reactivity
These comparisons highlight the unique features of this compound, such as its specific ester groups and their influence on the compound’s chemical behavior and applications.
Properties
CAS No. |
37527-56-3 |
---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C24H22O4/c1-3-27-23(25)21-13-9-19(10-14-21)17-5-7-18(8-6-17)20-11-15-22(16-12-20)24(26)28-4-2/h5-16H,3-4H2,1-2H3 |
InChI Key |
SKTBNGALWHHGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.